Field: Crystal Engineering
Summary of the Application: Pyridine carboxylic acid has been used in the synthesis and structural characterization of adducts with squaric acid .
Methods of Application: In this work, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization. Among the three newly prepared complexes, there is an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct and two ionic complexes .
Results or Outcomes: The X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion. In turn, pyridine carboxylic acids in the other two complexes are in a cationic form .
Field: Nonlinear Optics
Summary of the Application: The interaction between pyridine 3-carboxylic acid (PyCA) and a silver nanocluster (Ag 3) has been examined using density functional theory (DFT) with a 6-31G++ (d,p) basis set .
Methods of Application: Adsorption on silver causes a difference in the structural parameters mainly of the atoms which are closer to the silver cluster. The plot of the molecular electrostatic potential (MEP) surface, natural population analysis (NPA), and Fukui calculations reveals the charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .
Results or Outcomes: After adsorption on silver a significant reduction in the HOMO-LUMO gap indicates the enhancement in the nonlinear optical effect. The calculation of first hyperpolarizability of the system suggests the possibility of nonlinear optical (NLO) application of the PyCA-Ag 3 system .
Field: Organic Synthesis
Summary of the Application: Pyrrolidine-3-carboxylic acid derivatives have been synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .
Methods of Application: To concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
Results or Outcomes: Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
Field: Biomedical Research
Summary of the Application: 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied for various biomedical applications .
Methods of Application: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Results or Outcomes: The advantages and drawbacks of each method are considered, and the different pattern substitutions of the pyrazolo[3,4-b]pyridine scaffold selected for each disease are given more importance .
Field: Asymmetric Synthesis
3-[(Pyridine-3-carbonyl)-amino]-propionic acid is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It features a pyridine ring substituted with a carbonyl group and an amino group attached to a propionic acid moiety. This compound is recognized for its potential applications in biochemistry and pharmaceuticals due to its structural properties that allow for various interactions in biological systems .
These reactions are crucial for further modifications and derivatizations of the compound in synthetic chemistry .
3-[(Pyridine-3-carbonyl)-amino]-propionic acid exhibits notable biological activities, including:
These activities highlight its potential as a lead compound in drug development .
Several methods exist for synthesizing 3-[(Pyridine-3-carbonyl)-amino]-propionic acid:
Each method varies in efficiency and yield, depending on the specific reagents and conditions used .
3-[(Pyridine-3-carbonyl)-amino]-propionic acid has several applications:
These applications underscore its versatility in various scientific fields .
Studies investigating the interactions of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid with biological molecules reveal:
Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid | C9H10N2O4 | Contains hydroxy groups enhancing solubility |
(S)-3-(1H-Indol-3-yl)-2-[(pyridine-3-carbonyl)-amino]-propionic acid | C17H15N3O3 | Indole moiety adds complexity and potential biological activity |
5-Hydroxy-pyridine-3-carboxylic acid | C6H5NO3 | Lacks the propionic acid side chain but shares the pyridine core |
These compounds exhibit unique properties that differentiate them from 3-[(Pyridine-3-carbonyl)-amino]-propionic acid, highlighting its distinctiveness in terms of structure and potential applications .